6/'-O-(6-aminocaproyl)-4/'-O-monophosphoryl lipid A 6/'-O-(6-aminocaproyl)-4/'-O-monophosphoryl lipid A
Brand Name: Vulcanchem
CAS No.: 144710-90-7
VCID: VC0116639
InChI: InChI=1S/C100H188N3O23P/c1-5-9-13-17-21-25-28-37-45-53-62-72-91(111)120-77-67-56-48-40-32-27-30-38-46-54-63-74-93(113)124-99-95(103-88(108)70-60-51-43-36-29-26-31-39-47-55-66-76-119-90(110)71-61-52-44-35-24-20-16-12-8-4)100(123-87(98(99)126-127(116,117)118)82-121-92(112)73-64-57-65-75-101)122-81-86(107)96(115)97(125-94(114)79-84(106)69-59-50-42-34-23-19-15-11-7-3)85(80-104)102-89(109)78-83(105)68-58-49-41-33-22-18-14-10-6-2/h80,83-87,95-100,105-107,115H,5-79,81-82,101H2,1-4H3,(H,102,109)(H,103,108)(H2,116,117,118)
SMILES: CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC(=O)CCCCCN)OCC(C(C(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC
Molecular Formula: C100H188N3O23P
Molecular Weight: 1831.5 g/mol

6/'-O-(6-aminocaproyl)-4/'-O-monophosphoryl lipid A

CAS No.: 144710-90-7

Main Products

VCID: VC0116639

Molecular Formula: C100H188N3O23P

Molecular Weight: 1831.5 g/mol

6/'-O-(6-aminocaproyl)-4/'-O-monophosphoryl lipid A - 144710-90-7

CAS No. 144710-90-7
Product Name 6/'-O-(6-aminocaproyl)-4/'-O-monophosphoryl lipid A
Molecular Formula C100H188N3O23P
Molecular Weight 1831.5 g/mol
IUPAC Name [6-[6-(6-aminohexanoyloxymethyl)-3-(14-dodecanoyloxytetradecanoylamino)-5-phosphonooxy-4-(14-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxy-4,5-dihydroxy-2-(3-hydroxytetradecanoylamino)-1-oxohexan-3-yl] 3-hydroxytetradecanoate
Standard InChI InChI=1S/C100H188N3O23P/c1-5-9-13-17-21-25-28-37-45-53-62-72-91(111)120-77-67-56-48-40-32-27-30-38-46-54-63-74-93(113)124-99-95(103-88(108)70-60-51-43-36-29-26-31-39-47-55-66-76-119-90(110)71-61-52-44-35-24-20-16-12-8-4)100(123-87(98(99)126-127(116,117)118)82-121-92(112)73-64-57-65-75-101)122-81-86(107)96(115)97(125-94(114)79-84(106)69-59-50-42-34-23-19-15-11-7-3)85(80-104)102-89(109)78-83(105)68-58-49-41-33-22-18-14-10-6-2/h80,83-87,95-100,105-107,115H,5-79,81-82,101H2,1-4H3,(H,102,109)(H,103,108)(H2,116,117,118)
Standard InChIKey ZJJXFJIGNRGLSI-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC(=O)CCCCCN)OCC(C(C(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC(=O)CCCCCN)OCC(C(C(C(C=O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC
Synonyms 6'-O-(6-aminocaproyl)-4'-O-monophosphoryl lipid A
Cap-MLA
PubChem Compound 3081873
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator